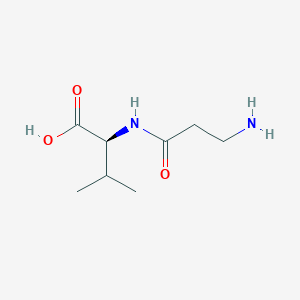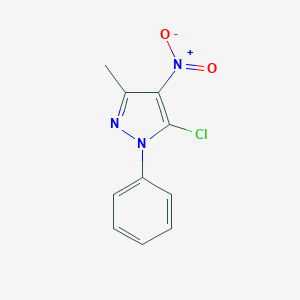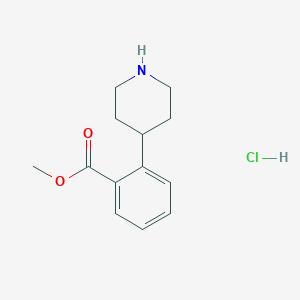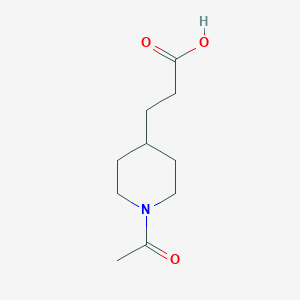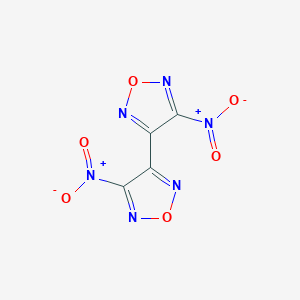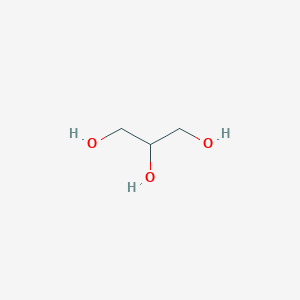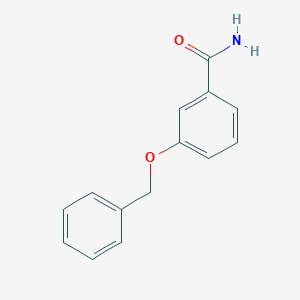
3-(ベンジルオキシ)ベンズアミド
概要
説明
3-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It consists of a benzamide core substituted with a benzyloxy group at the third position of the benzene ring
科学的研究の応用
3-(Benzyloxy)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
作用機序
Target of Action
The primary target of 3-(Benzyloxy)benzamide is the N-methyl-D-aspartate receptors (NMDAR) and neuronal nitric oxide synthase (nNOS) which play crucial roles in neuronal damage caused by stroke . Disrupting postsynaptic density protein 95 (PSD95)-nNOS protein-protein interaction (PPI) has been proposed as a potential therapeutic strategy .
Mode of Action
3-(Benzyloxy)benzamide interacts with its targets, NMDAR and nNOS, by disrupting the PSD95-nNOS PPI . This disruption prevents the excessive activation of nNOS, which is a key factor in neuronal damage caused by stroke .
Biochemical Pathways
The compound’s action on NMDAR and nNOS influences several biochemical pathways. The disruption of PSD95-nNOS PPI can prevent the excessive activation of nNOS, thereby reducing neuronal damage . .
Result of Action
The disruption of PSD95-nNOS PPI by 3-(Benzyloxy)benzamide can lead to a reduction in neuronal damage caused by stroke . This suggests that the compound may have neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)benzamide typically involves the reaction of 3-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-(Benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamides.
類似化合物との比較
Benzamide: Lacks the benzyloxy group, making it less hydrophobic.
3-Hydroxybenzamide: Contains a hydroxyl group instead of a benzyloxy group, affecting its reactivity and solubility.
3-(Methoxy)benzamide: Contains a methoxy group, which is less bulky than the benzyloxy group.
Uniqueness: 3-(Benzyloxy)benzamide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s ability to interact with hydrophobic environments and may improve its stability and solubility in organic solvents.
特性
IUPAC Name |
3-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKNMYJGWJJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and bromodomains BRD2 and BRD4?
A1: Bromodomains, specifically BRD2 and BRD4, are epigenetic "reader" proteins that recognize and bind to acetylated lysine residues on histones. This interaction plays a crucial role in regulating gene expression. [, ] Studying compounds like N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide that bind to these bromodomains can help us understand how to modulate their activity. This knowledge holds potential for developing novel therapeutic strategies targeting diseases like cancer, where dysregulated gene expression is a hallmark.
Q2: What information do the provided research articles offer about the interaction mechanism between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and BRD2/BRD4?
A2: Unfortunately, while the titles of the articles suggest the study of N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide binding to BRD2 and BRD4, the provided abstracts do not contain specific details about the interaction mechanism. Further investigation into the full text of these articles: [] N-TERMINAL BROMODOMAIN OF HUMAN BRD4 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and [] C-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide is needed to glean insights into binding sites, binding affinities, and potential structural changes induced upon interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
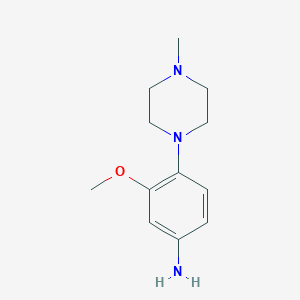
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
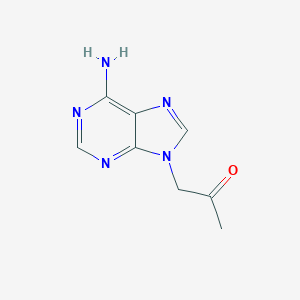

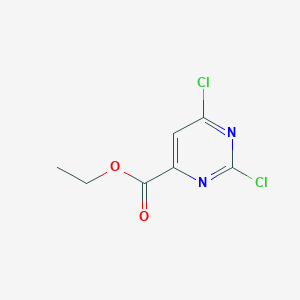
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

